molecular formula C14H21N3O3S2 B4120518 N-ethyl-4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzenesulfonamide

N-ethyl-4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzenesulfonamide

Cat. No.: B4120518
M. Wt: 343.5 g/mol
InChI Key: IFNZQRRLTADPGF-UHFFFAOYSA-N
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Description

N-ethyl-4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzenesulfonamide is a complex organic compound with a molecular formula of C14H21N3O3S2. This compound is characterized by the presence of a benzenesulfonamide group, an ethyl group, and a tetrahydrofuran-2-ylmethyl group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

1-[4-(ethylsulfamoyl)phenyl]-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S2/c1-2-16-22(18,19)13-7-5-11(6-8-13)17-14(21)15-10-12-4-3-9-20-12/h5-8,12,16H,2-4,9-10H2,1H3,(H2,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNZQRRLTADPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=S)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzenesulfonamide typically involves the reaction of N-ethylbenzenesulfonamide with tetrahydrofuran-2-ylmethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-ethyl-4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-ethylbenzenesulfonamide: Lacks the tetrahydrofuran-2-ylmethyl group.

    N-ethyl-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of the tetrahydrofuran-2-ylmethyl group.

    N-ethyl-4-toluenesulfonamide: Another related compound with a toluene group.

Uniqueness

N-ethyl-4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzenesulfonamide is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-ethyl-4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzenesulfonamide
Reactant of Route 2
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N-ethyl-4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzenesulfonamide

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